3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone
Overview
Description
3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone , also known as 7-fluoro-3-hydroxy-2-benzofuran-1(3H)-one , is a chemical compound with the molecular formula C7H5FN2O . It appears as a light brown solid and has a molecular weight of 152.13 g/mol . The compound’s structure consists of a benzofuranone ring with a hydroxyl group at position 3 and a fluorine atom at position 7.
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties and reactivity. The compound’s IUPAC name is 7-fluoro-1h-indazol-3-ol . Its SMILES notation is OC1=NNC2=C1C=CC=C2F . The presence of the hydroxyl group and fluorine atom influences its chemical behavior.
Scientific Research Applications
Central Nervous System Agents
Research has shown that compounds structurally related to 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone, such as 1'-[3-(4-Fluorobenzoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], have been synthesized and evaluated for their potential as central nervous system depressants. These compounds demonstrated significant potency in various animal models, suggesting potential therapeutic applications in the treatment of CNS disorders (Allen et al., 1978).
Antileishmanial Effects
Isobenzofuranone derivatives have exhibited potent antileishmanial effects by inhibiting type II DNA topoisomerase in Leishmania, a protozoan parasite, and inducing a host immune response. This suggests that these compounds could be developed as potential antileishmanial agents, providing a new avenue for treating diseases caused by Leishmania parasites (Mishra et al., 2014).
Synthetic Studies for Novel Therapeutic Agents
Studies involving the synthesis and biological evaluation of various analogues of this compound and related compounds have been conducted to explore their therapeutic potential. For instance, research on dihydrobenzofuran analogues of hallucinogens has provided insights into the conformationally restricted bioisosteres of phenylalkylamines, offering a basis for the development of new pharmaceuticals with potential applications in CNS disorders (Monte et al., 1996).
Future Directions
Properties
IUPAC Name |
7-fluoro-3-hydroxy-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRBEOHYVNOOHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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